
3-Amino-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including vitamins and antibiotics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Amino-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various alcohols or amines .
科学研究应用
3-Amino-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and rubber vulcanization accelerators.
作用机制
The mechanism of action of 3-Amino-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron delocalization, which affects its reactivity and interaction with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
4-Methyl-1,3-thiazole-2-amine: Shares the thiazole ring structure but lacks the amino and hydroxyl groups.
3-Amino-1-(1,3-thiazol-2-yl)propan-1-ol: Similar structure but without the methyl group on the thiazole ring.
Uniqueness
3-Amino-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various chemical reactions and applications .
属性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC 名称 |
3-amino-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5-4-11-7(9-5)6(10)2-3-8/h4,6,10H,2-3,8H2,1H3 |
InChI 键 |
WADZHWGJLQRKEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)C(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
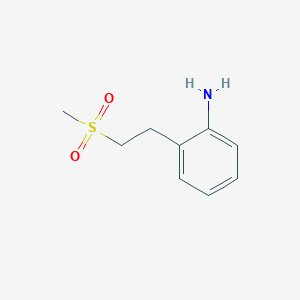
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
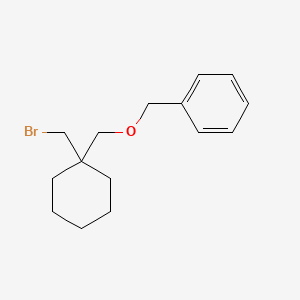
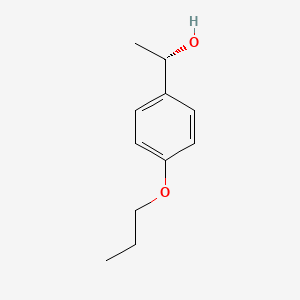
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
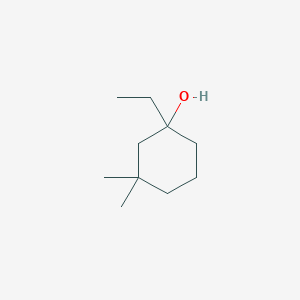
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
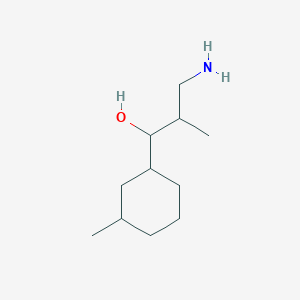
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)


![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
